molecular formula C16H26N2O3S B2697924 1-(2-Hydroxy-2-methyl-4-(methylthio)butyl)-3-(4-methoxyphenethyl)urea CAS No. 1396746-46-5

1-(2-Hydroxy-2-methyl-4-(methylthio)butyl)-3-(4-methoxyphenethyl)urea

Cat. No.: B2697924
CAS No.: 1396746-46-5
M. Wt: 326.46
InChI Key: RDUFXVQQZUQKJY-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-2-methyl-4-(methylthio)butyl)-3-(4-methoxyphenethyl)urea is an organic compound that features a urea functional group. Compounds with urea groups are known for their diverse applications in pharmaceuticals, agriculture, and chemical research. This compound’s unique structure, which includes hydroxy, methylthio, and methoxyphenethyl groups, suggests potential for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Hydroxy-2-methyl-4-(methylthio)butyl)-3-(4-methoxyphenethyl)urea typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-hydroxy-2-methyl-4-(methylthio)butanol and 4-methoxyphenethylamine.

    Formation of Urea Linkage: The key step involves the reaction of the amine group of 4-methoxyphenethylamine with an isocyanate derivative of 2-hydroxy-2-methyl-4-(methylthio)butanol to form the urea linkage.

    Reaction Conditions: This reaction is typically carried out under mild conditions, often in the presence of a catalyst or under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound would involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.

    Optimization of Reaction Conditions: Optimizing temperature, pressure, and catalyst concentration to maximize yield and purity.

    Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxy-2-methyl-4-(methylthio)butyl)-3-(4-methoxyphenethyl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxy and methylthio groups can be oxidized to form sulfoxides or sulfones.

    Reduction: The urea group can be reduced to form corresponding amines.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Investigating its biological activity and potential as a pharmaceutical agent.

    Medicine: Exploring its therapeutic potential in treating diseases.

    Industry: Utilizing its unique chemical properties in various industrial processes.

Mechanism of Action

The mechanism by which 1-(2-Hydroxy-2-methyl-4-(methylthio)butyl)-3-(4-methoxyphenethyl)urea exerts its effects involves:

    Molecular Targets: Binding to specific enzymes or receptors in biological systems.

    Pathways Involved: Modulating biochemical pathways related to its functional groups, such as oxidative stress pathways or signal transduction mechanisms.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Hydroxy-2-methyl-4-(methylthio)butyl)-3-(4-methoxyphenyl)urea: Similar structure but with a different aromatic group.

    1-(2-Hydroxy-2-methyl-4-(methylthio)butyl)-3-(4-ethoxyphenethyl)urea: Similar structure with an ethoxy group instead of a methoxy group.

Uniqueness

1-(2-Hydroxy-2-methyl-4-(methylthio)butyl)-3-(4-methoxyphenethyl)urea is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

1-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-3-[2-(4-methoxyphenyl)ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O3S/c1-16(20,9-11-22-3)12-18-15(19)17-10-8-13-4-6-14(21-2)7-5-13/h4-7,20H,8-12H2,1-3H3,(H2,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDUFXVQQZUQKJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCSC)(CNC(=O)NCCC1=CC=C(C=C1)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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